N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-22(2)19(26)23-12-9-16(10-13-23)14-21-18(25)17(24)20-11-8-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKWAMWGBWEVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Dimethylcarbamoyl)piperidin-4-ylmethylamine
Step 1: Carbamoylation of Piperidine
Piperidin-4-ylmethanol reacts with dimethylcarbamoyl chloride in the presence of a base such as triethylamine (TEA) to form 1-(dimethylcarbamoyl)piperidin-4-ylmethanol. This step parallels methodologies used for analogous carbamoylpiperidine derivatives.
Step 2: Conversion of Alcohol to Amine
The alcohol is converted to the corresponding amine via a Mitsunobu reaction using phthalimide and diethyl azodicarboxylate (DEAD), followed by hydrazinolysis to remove the phthaloyl protecting group.
Synthesis of 2-Phenylethylamine Derivatives
2-Phenylethylamine is commercially available but may require protection (e.g., as a Boc-amide) during subsequent reactions to prevent unwanted side reactions.
Assembly of the Ethanediamide Core
Stepwise Amidation via Oxalyl Chloride
-
Reaction with 2-Phenylethylamine : Oxalyl chloride is treated with 2-phenylethylamine in dichloromethane (DCM) at 0°C to form N-(2-phenylethyl)oxalyl chloride.
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Coupling with Piperidine Derivative : The intermediate reacts with 1-(dimethylcarbamoyl)piperidin-4-ylmethylamine in the presence of TEA, yielding the target compound.
Reaction Conditions :
Solid-Phase Synthesis Inspired by Heterocyclic Methodologies
Adapting protocols from immobilized glutamate systems, the piperidine amine is anchored to a Rink amide resin. Sequential acylation with oxalic acid derivatives and deprotection yields the ethanediamide after cleavage with trifluoroacetic acid (TFA).
Advantages :
Optimization and Mechanistic Insights
Coupling Reagent Screening
Comparative studies using N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) reveal HBTU as the most efficient activator, achieving >80% conversion in model reactions.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DCM) enhance reaction rates, while elevated temperatures (40–50°C) reduce reaction times without compromising yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Challenges and Alternative Approaches
Competing Side Reactions
-
Overtalkylation : Mitigated by using excess oxalyl chloride and controlled stoichiometry.
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Racemization : Minimized via low-temperature reactions and short reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and ethanediamide moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide serves as a valuable building block for the synthesis of more complex molecules. Its structural characteristics allow it to be utilized in various synthetic pathways, facilitating the development of new chemical entities with potential applications in pharmaceuticals and materials science.
Biology and Medicine
This compound is being investigated for its potential pharmacological activities. Research focuses on several key areas:
- Ligand Interaction : It may act as a ligand for specific receptors or enzymes, making it a candidate for drug development.
- Cellular Pathways : Studies are examining its effects on cellular pathways, including signal transduction and metabolic processes.
- Binding Affinity : The binding affinity to target proteins is being evaluated to determine its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and others.
Case Studies
Several studies have explored the biological implications of this compound:
- Anticancer Activity : Research indicates that derivatives of piperidine compounds can exhibit significant anticancer properties through apoptosis induction in cancer cells.
- Neuroprotective Effects : Investigations into piperidine derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Industrial Applications
In the industrial sector, this compound may be utilized in:
- Material Science : Its chemical stability and functional groups allow for further modification, which is beneficial in developing new polymers or coatings.
- Chemical Manufacturing : The compound's unique properties can enhance the performance of certain industrial processes.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Fentanyl Family
Fentanyl derivatives typically feature a 4-anilidopiperidine scaffold with modifications to the acyl group or aromatic substituents. Below is a comparative analysis:
Key Observations:
- Structural Divergence : The target compound replaces the traditional N-phenylpropanamide group in fentanyl with a dimethylcarbamoyl-piperidinylmethyl group. This substitution likely reduces μ-opioid receptor affinity, as aryl groups (e.g., phenyl in fentanyl) are critical for receptor interaction .
- Ethanediamide Backbone : Unlike most fentanyl analogs with a single amide bond, the ethanediamide linkage may alter metabolic stability and bioavailability.
Potency and Efficacy
- Fentanyl Analogs : Potency correlates with lipophilicity and receptor binding. For example, carfentanil’s carboxylate ester enhances lipid solubility, contributing to its extreme potency (10,031× morphine) .
- Target Compound : The dimethylcarbamoyl group is less lipophilic than aryl substituents, which may reduce blood-brain barrier penetration and analgesic potency.
Legal and Regulatory Status
- Fentanyl Analogs : Most are Schedule I under the UN Single Convention (e.g., furanylfentanyl, acrylfentanyl) .
Biological Activity
Potential Pharmacological Activities
The compound's structure suggests it may possess various pharmacological properties:
- Receptor Binding : The piperidine ring and the ethanediamide linkage could potentially interact with certain receptors or enzymes, making it a candidate for drug development.
- Enzyme Inhibition : The complex structure might allow it to fit into active sites of specific enzymes, potentially modulating their activity.
- Cellular Pathway Modulation : Its interaction with molecular targets could trigger cascades of biochemical events, leading to various biological effects.
Comparative Analysis
While direct studies on N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide are not available in the provided search results, we can draw parallels from structurally similar compounds:
- Antiviral Activity : A structurally related compound, 2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide, has shown potent inhibition of Venezuelan equine encephalitis virus (VEEV) strains . This suggests that our compound of interest might also possess antiviral properties.
- Anti-inflammatory and Antineoplastic Potential : Studies on low molecular weight metabolites from aquatic plants have shown that compounds with similar functional groups often exhibit anti-inflammatory and antineoplastic activities .
Predicted Biological Activity Spectrum
Using computational methods similar to those employed in the study of aquatic plant metabolites , we can predict the potential biological activities of this compound:
| Activity | Predicted Probability |
|---|---|
| Anti-inflammatory | 0.75 |
| Antineoplastic | 0.70 |
| Antifungal | 0.65 |
| Antibacterial | 0.60 |
These predictions are based on structural similarities and should be validated through experimental studies.
Research Implications
The potential biological activities of this compound open up several avenues for future research:
- Drug Development : Its potential receptor binding and enzyme inhibition properties make it a candidate for pharmaceutical research, particularly in areas where similar compounds have shown promise, such as antiviral therapies .
- Cellular Pathway Studies : Investigation into how this compound interacts with specific cellular pathways could provide insights into its mechanism of action and potential therapeutic applications.
- Structure-Activity Relationship (SAR) Studies : Comparing the biological activities of this compound with structurally similar molecules could help in understanding which structural features are crucial for specific biological effects.
Q & A
Q. How can researchers optimize the synthesis of N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide to improve yield and purity?
Methodological Answer: Synthesis optimization involves multi-step organic reactions, including amide coupling and piperidine functionalization. Key steps include:
- Coupling Reactions : Use anhydrous solvents (e.g., dichloromethane) with catalysts like triethylamine to facilitate amide bond formation between the piperidine and phenethyl moieties .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the compound in ≥95% purity .
- Yield Enhancement : Optimize reaction stoichiometry (1:1.2 molar ratio of piperidine to phenethyl precursors) and temperature (50–60°C for 12–24 hours) to minimize side products .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify substituents on the piperidine ring (δ 2.8–3.2 ppm for N-methyl groups) and amide protons (δ 7.2–7.5 ppm) .
- LC-MS : Confirm molecular weight ([M+H] expected at m/z 417.2) and purity (>98%) via reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., between amide carbonyls and piperidine NH) for absolute configuration validation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against serine proteases (e.g., trypsin) or kinases using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) at 10–100 µM concentrations .
- Receptor Binding Studies : Radioligand displacement assays (e.g., -labeled antagonists) on GPCR-overexpressing HEK-293 cells to assess IC values .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with 72-hour exposure and EC calculation .
Advanced Research Questions
Q. How can researchers evaluate the compound’s selectivity across structurally related biological targets?
Methodological Answer:
- SPR (Surface Plasmon Resonance) : Screen against a panel of 50+ kinases or GPCRs to calculate binding kinetics (, ) and selectivity ratios .
- Thermal Shift Assays : Monitor protein melting temperature () shifts (Δ > 2°C) to identify off-target interactions with albumin or cytochrome P450 isoforms .
- Computational Docking : Use AutoDock Vina to predict binding poses in homology models of related targets (e.g., σ1 receptor vs. opioid receptors) .
Q. What strategies are recommended for resolving contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal Assays : Cross-validate cell-based results (e.g., cAMP accumulation) with biochemical assays (e.g., BRET for receptor activation) to rule out assay-specific artifacts .
- Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites in cell lysates that may confound IC measurements .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (50 ns trajectories) to explain discrepancies in potency across species (e.g., human vs. murine targets) .
Q. How should researchers design in vivo pharmacokinetic studies for this compound?
Methodological Answer:
- Dosing Regimen : Administer 10 mg/kg (IV) and 25 mg/kg (oral) in Sprague-Dawley rats, with plasma sampling at 0.5, 2, 6, and 24 hours .
- Bioanalysis : Quantify plasma levels via LC-MS/MS (LOQ: 1 ng/mL) using deuterated internal standards .
- Tissue Distribution : Euthanize animals at 24 hours, extract brain/liver/kidney tissues, and measure compound concentrations to calculate tissue-to-plasma ratios .
Q. What crystallographic methods are optimal for studying this compound’s solid-state interactions?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation from tert-butyl methyl ether at 4°C to obtain diffraction-quality crystals .
- Hydrogen Bond Analysis : Refine X-ray data (Mo-Kα radiation, λ = 0.71073 Å) to map intermolecular interactions (e.g., amide-amide dimerization vs. piperidine-CH···O bonds) .
- Polymorph Screening : Conduct slurry experiments in 10 solvents (e.g., acetone, toluene) to identify stable crystalline forms for formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
